5-Chloro-2-iodotoluene
Overview
Description
5-Chloro-2-iodotoluene (5-CI-2-Toluene) is an organic compound that is widely used in the synthesis of various industrial products and as a reagent in scientific research. It is a colorless liquid with a pungent odor and a boiling point of 156-157°C. 5-CI-2-Toluene is a halogenated aromatic compound, and its chemical formula is C7H6ClI.
Scientific Research Applications
Friedel-Crafts Reactions
5-Chloro-2-iodotoluene is involved in Friedel–Crafts reactions, a type of acylation and benzoylation process. This process includes the reactivity of various iodotoluenes in solvents at different temperatures. In acylations, rearranged ketones, derived from o-iodotoluene, are also formed, indicating the complex nature of these reactions (Gore, Thorburn, & Weyell, 1973).
α-Carbonyl Dihalogenation
5-Chloro-2-iodotoluene has been used in α-carbonyl dihalogenation reactions. This involves treating diazoacetate derivatives with iodobenzene dichloride or iodotoluene difluoride, leading to gem-dichlorination or gem-difluorination products. The reaction is catalyzed by Lewis acid or Lewis base activation (Tao, Tran, & Murphy, 2013).
Iodofluorination of Alkenes and Alkynes
A mixture of molecular iodine and 4-iodotoluene difluoride, closely related to 5-Chloro-2-iodotoluene, is used to generate an ‘IF’ couple that adds in a Markovnikov fashion with anti-stereoselectivity to alkenes and alkynes (Conte, Panunzi, & Tingoli, 2006).
Functionalization of β-Dicarbonyl Compounds
p-Iodotoluene difluoride, a compound similar to 5-Chloro-2-iodotoluene, has been used for introducing various oxygen-containing functionalities in β-dicarbonyl compounds. This process is effective for introducing functionalities like tosyloxy, mesyloxy, acetoxy, etc., under mild conditions (Yu, Tian, & Zhang, 2010).
Intramolecular Alkene Arylation
Iodotoluene, related to 5-Chloro-2-iodotoluene, is used in the catalytic, metal-free, and chemoselective oxidative intramolecular coupling of arene and alkene C-H bonds. This process generates polyaromatic hydrocarbons efficiently (Zhao, Britt, & Murphy, 2018).
Safety And Hazards
properties
IUPAC Name |
4-chloro-1-iodo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNUQVQAJVZRKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370917 | |
Record name | 5-Chloro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodotoluene | |
CAS RN |
23399-70-4 | |
Record name | 5-Chloro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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